![molecular formula C12H18N2O B12523598 N-Methyl-N-[3-(4-methylanilino)propyl]formamide CAS No. 821780-03-4](/img/structure/B12523598.png)
N-Methyl-N-[3-(4-methylanilino)propyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[3-(4-methylanilino)propyl]formamide is an organic compound with the molecular formula C12H18N2O It is a derivative of aniline and is characterized by the presence of a formamide group attached to a propyl chain, which is further connected to a methyl-substituted aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(4-methylanilino)propyl]formamide typically involves the reductive N-methylation of nitro compounds. One common method is the direct reductive N-methylation of nitro compounds using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde . This method avoids the need for pre-preparation of NH-free amines, thereby simplifying the separation and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes utilize catalytic systems and hydrogenation techniques to convert nitro compounds into the desired N-methylated amines. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[3-(4-methylanilino)propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-Methyl-N-[3-(4-methylanilino)propyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for other industrially important compounds
Mécanisme D'action
The mechanism of action of N-Methyl-N-[3-(4-methylanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-Methyl-N-[3-(4-methylanilino)propyl]formamide can be compared with other similar compounds, such as:
N-Methylaniline: An aniline derivative with a similar structure but lacking the formamide group
N-Methyl-4-nitroaniline: A compound with a nitro group instead of a formamide group, used in different applications.
N-Methyl-N-(methylbenzyl)formamide: Another formamide derivative with a different substitution pattern.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
821780-03-4 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N-methyl-N-[3-(4-methylanilino)propyl]formamide |
InChI |
InChI=1S/C12H18N2O/c1-11-4-6-12(7-5-11)13-8-3-9-14(2)10-15/h4-7,10,13H,3,8-9H2,1-2H3 |
Clé InChI |
DXCKZMAMHPWIHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCCCN(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


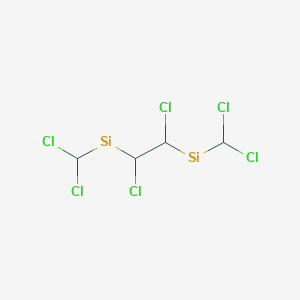
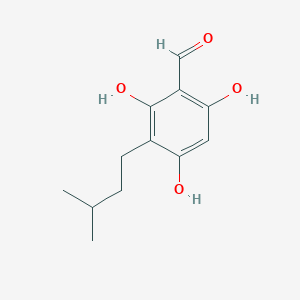
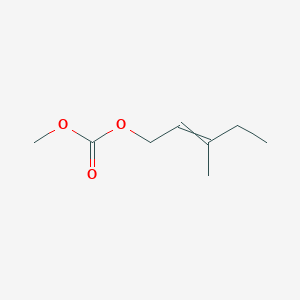
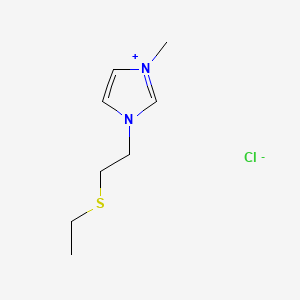
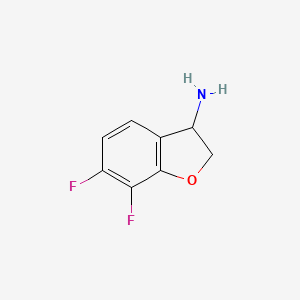
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
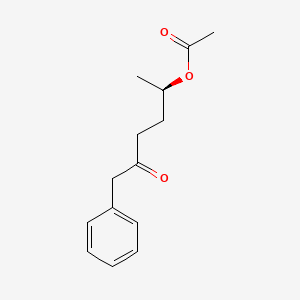
![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
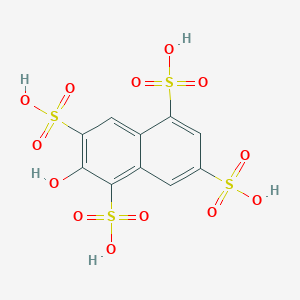
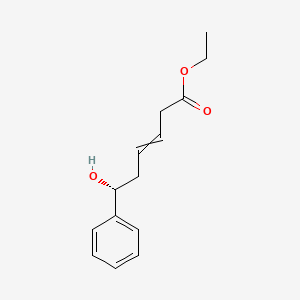
![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
